[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
Description
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-5-10(6-12(7-11)22-2)9-17-4-3-16-15(20)13(17)8-14(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCYZSKLDMEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388169 | |
| Record name | AN-329/43074163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033600-03-1 | |
| Record name | AN-329/43074163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Linear Synthesis
The most widely reported approach involves sequential functionalization of a piperazine core. A representative pathway includes:
-
Benzylation of Piperazine :
Reaction of 3,5-dimethoxybenzyl chloride with piperazine in dichloromethane or ethanol under reflux yields 1-(3,5-dimethoxybenzyl)piperazine. Stoichiometric excess of piperazine (1.5–2.0 eq) ensures complete substitution at the secondary amine. -
Oxidation to 3-Oxo Derivative :
Treatment with potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) in acetic acid introduces the 3-oxo group. Yields range from 65% to 78%, depending on reaction time (6–12 hours). -
Acetic Acid Moiety Incorporation :
Alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile, followed by saponification using NaOH in ethanol, produces the target carboxylic acid. Final yields after purification: 52–60%.
Key Reaction Table
One-Pot Multi-Component Approach
A streamlined alternative employs a single reaction vessel for constructing the piperazine ring and appending substituents. In a model protocol:
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Reactants : 3,5-Dimethoxybenzaldehyde, glyoxylic acid, and ethylenediamine.
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Catalyst : Diammonium hydrogen phosphate (DAHP, 10 mol%) in aqueous ethanol.
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Conditions : Reflux at 80°C for 8 hours.
This method avoids intermediate isolation, reducing purification losses. Mechanistic studies suggest a cascade involving:
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Condensation of aldehyde and amine to form a Schiff base.
-
Cyclization via nucleophilic attack by the secondary amine.
Reaction Optimization
Catalytic Systems
-
DAHP Efficiency : DAHP enhances reaction rates by stabilizing transition states through hydrogen bonding. Comparative studies show 15–20% higher yields vs. uncatalyzed reactions.
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Microwave Assistance : Irradiation (100 W, 120°C) reduces reaction time from 8 hours to 35 minutes, though yields remain comparable (65–70%).
Solvent Effects
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Polar Protic Solvents : Ethanol/water mixtures (3:1 v/v) improve solubility of intermediates, favoring cyclization.
-
Aprotic Solvents : Dichloromethane (DCM) facilitates benzylation but requires anhydrous conditions.
Purification Techniques
Chromatographic Methods
Recrystallization
Optimal purity (>98%) is achieved via recrystallization from methanol/water (4:1). Cooling to 4°C maximizes crystal yield.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Methodologies
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 52–60% | 65–68% |
| Purification Steps | 3 | 2 |
| Scalability | Industrial | Lab-scale |
| Environmental Impact | Moderate (solvent waste) | Low (aqueous) |
Chemical Reactions Analysis
Types of Reactions
[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The dimethoxybenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Overview
[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a synthetic compound with a molecular formula of and a CAS number of 1033600-03-1. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Medicinal Chemistry
The compound has been studied for its potential effects on various biological systems. Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant biological activities.
Anticancer Properties
Recent studies have explored the anticancer potential of piperazine derivatives. For instance, docking calculations have shown that synthesized compounds similar to this compound demonstrate promising activity against breast cancer cells. These findings suggest that the compound may interfere with cancer cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological properties. Research has indicated that compounds with similar structures can exhibit anxiolytic and antidepressant effects. This opens avenues for exploring this compound's potential in treating anxiety and mood disorders.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that typically include the reaction of piperazine derivatives with acetic acid under controlled conditions. The compound's structure allows for modifications that can enhance its biological activity or reduce toxicity.
Given its structural characteristics, this compound may have various therapeutic applications:
Analgesic Effects
Research into similar compounds suggests potential analgesic properties. Further studies could clarify its efficacy and mechanism of action in pain management.
Antimicrobial Activity
Preliminary investigations indicate that piperazine derivatives may exhibit antimicrobial properties. This warrants further exploration into this compound's effectiveness against bacterial and fungal pathogens.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of piperazine derivatives:
- A study published in a peer-reviewed journal highlighted the synthesis of various piperazine derivatives and their biological activities against cancer cell lines. It noted that modifications to the benzyl group significantly impacted activity levels.
- Another case study focused on the neuropharmacological assessment of related compounds showed promising results in animal models for anxiety reduction.
Mechanism of Action
The mechanism of action of [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. The piperazine ring and dimethoxybenzyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Molecular Structure and Substitution Patterns
The table below highlights key structural analogs and their substituent variations:
| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3,5-Dimethoxybenzyl | C₁₅H₂₀N₂O₅ | 308.34 | High oxygen content, lipophilic |
| [1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid | 4-Fluorobenzyl | C₁₃H₁₅FN₂O₃ | 266.27 | Enhanced metabolic stability |
| [1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid | 2-Chloro-6-fluorobenzyl | C₁₃H₁₃ClFN₂O₃ | 302.71 | Halogenated, polar |
| [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | 3-Phenylpropyl | C₁₅H₂₀N₂O₃ | 276.33 | Hydrophobic alkyl chain |
| [1-(5-Methyl-Furan-2-Ylmethyl)-3-Oxo-Piperazin-2-Yl]-Acetic Acid | 5-Methyl-furan-2-ylmethyl | C₁₃H₁₇N₂O₅ | 283.28* | Heterocyclic, H-bond potential |
*Calculated based on structural formula.
Key Observations :
- Substituent Effects: The 3,5-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, increasing lipophilicity compared to dihydroxy analogs (e.g., [1-(3,5-dihydroxybenzyl)-3-oxo-2-piperazinyl]acetic acid, C₁₅H₂₀N₂O₅ ).
- Molecular Weight : The target compound has a higher molecular weight (308.34) than fluorinated (266.27) or alkyl-substituted (276.33) analogs due to the two methoxy groups .
Physicochemical Properties
- Lipophilicity : The dimethoxybenzyl group increases hydrophobicity compared to hydroxybenzyl analogs but less than alkyl chains (e.g., 3-phenylpropyl). Fluorinated derivatives balance lipophilicity and polarity .
- Solubility : Methoxy groups may reduce aqueous solubility compared to polar substituents like carboxylic acids (e.g., pyridine-3-carboxylic acid derivatives in ). The furan-containing analog () may exhibit moderate solubility due to its heterocyclic oxygen.
Biological Activity
[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS Number: 1033600-03-1) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C15H20N2O5. Its structure features a piperazine moiety, which is commonly associated with various pharmacological effects. The presence of methoxy groups on the benzyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds containing piperazine structures often exhibit diverse biological activities, including:
- Antitumor Activity : The compound may act as a heme oxygenase-1 (HO-1) inhibitor. HO-1 is implicated in cancer progression and chemoresistance, making it a target for anticancer therapy. Inhibition of HO-1 has been associated with reduced invasiveness in cancer cells and modulation of survival pathways in malignancies such as glioblastoma and prostate cancer .
- Neuropharmacological Effects : Compounds similar to this compound have been studied for their effects on neurotransmitter systems. For example, piperazine derivatives can influence serotonin receptors, potentially offering antidepressant properties .
Table 1: Biological Activity Summary
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | HO-1 Inhibition | |
| Neuropharmacological | Serotonin Receptor Modulation | |
| Cytotoxicity | Induction of Apoptosis in Cancer Cells |
Case Study 1: Antitumor Efficacy
A study investigated the effects of various piperazine derivatives on glioblastoma cell lines (U87MG). The compound demonstrated significant inhibition of cell proliferation and reduced invasiveness by modulating HO-1 expression levels. This suggests a promising role in cancer therapy, particularly for tumors exhibiting high HO-1 levels .
Case Study 2: Neuropharmacological Potential
In another study focusing on piperazine compounds, researchers observed that certain derivatives could enhance serotonin transmission in brain regions associated with mood regulation. This indicates potential use in treating mood disorders .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of piperazine-based compounds. For instance, variations in substituents on the benzyl ring significantly affect the potency against specific targets such as HO-1 and serotonin receptors .
Q & A
Q. What are the optimal synthetic routes for [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step reactions, including condensation, alkylation, and cyclization. For example, a related benzimidazole-rhodanine conjugate () achieved a 78% yield using rhodanine-3-acetic acid under reflux conditions in DMSO. Key parameters include:
- Temperature control : Maintaining 80–100°C during condensation steps to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity of intermediates.
- Catalyst use : Acidic or basic catalysts (e.g., DMAP) improve regioselectivity ().
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves impurities .
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?
- 1H/13C NMR : Assign peaks based on integration and coupling constants. For instance, the 3,5-dimethoxybenzyl group shows characteristic aromatic protons at δ 6.41 (t, J = 2.1 Hz) and δ 6.27 (d, J = 2.1 Hz) in DMSO-d6 ().
- HRMS : Confirm molecular ion [M+H]+ with <1 ppm error (e.g., 470.0882 calculated vs. 470.0871 observed) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the common impurities observed during synthesis, and how can they be mitigated?
Impurities often arise from:
- Incomplete alkylation : Unreacted 3,5-dimethoxybenzyl bromide (detected via TLC).
- Oxidation byproducts : Monitor for piperazine ring oxidation using LC-MS ().
- Residual solvents : Gas chromatography (GC) with FID detects DMSO or THA residues. Mitigation includes extended vacuum drying and solvent washes .
Advanced Research Questions
Q. How does the 3,5-dimethoxybenzyl moiety influence the compound’s biological activity, and what structure-activity relationship (SAR) insights exist?
The 3,5-dimethoxybenzyl group enhances lipophilicity and π-π stacking with enzyme active sites. In analogs (), this group increased topoisomerase inhibition (IC50 = 1.2 µM vs. 8.5 µM for non-substituted analogs). SAR studies suggest:
- Methoxy positioning : 3,5-substitution maximizes steric complementarity with hydrophobic pockets.
- Piperazine substitution : The 3-oxo group stabilizes hydrogen bonding with catalytic residues ().
Q. What crystallographic data are available for derivatives of this compound, and how can they guide drug design?
Single-crystal X-ray diffraction of related analogs (e.g., 2-[3,5-dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid) reveals:
- Bond angles : C-N-C angles ~120° in the piperazine ring, indicating sp² hybridization.
- Packing motifs : Dimethoxybenzyl groups form van der Waals interactions with adjacent phenyl rings (). Use Mercury software (CCDC) to model docking into target proteins .
Q. How can pharmacokinetic parameters (e.g., solubility, metabolic stability) be experimentally determined for this compound?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification. LogP values ~2.5 suggest moderate hydrophilicity.
- Metabolic stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. CYP3A4 is a major metabolizing enzyme ().
- Plasma protein binding : Equilibrium dialysis using radiolabeled compound .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Anticancer activity : Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (50 mg/kg). Tumor volume reduction correlates with topoisomerase inhibition ().
- Neuroinflammatory models : LPS-induced neuroinflammation in mice, measuring cytokine levels (IL-6, TNF-α) in brain homogenates ().
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities (e.g., IC50 variability) be addressed?
- Assay conditions : Standardize ATP concentration in kinase assays (e.g., 10 µM ATP vs. 100 µM may alter IC50 by 10-fold).
- Cell line variability : Use authenticated lines (e.g., ATCC) and replicate across labs ( vs. ).
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Scale effects : Milligram-scale reactions () often report higher yields (>70%) than gram-scale (<50%) due to heat transfer inefficiencies.
- Intermediate stability : Protect labile groups (e.g., acetic acid moiety) with tert-butyl esters during synthesis ().
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Condensation | DMSO, 80°C, 12 h | 78 | 95 | |
| Alkylation | K2CO3, DMF, rt, 6 h | 65 | 90 | |
| Cyclization | HCl (cat.), THF, reflux, 8 h | 72 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
